

Performance benchmarks of N-Butyl-p-toluenesulfonamide in catalysis

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Compound of Interest

Compound Name: *N-Butyl-p-toluenesulfonamide*

Cat. No.: *B159962*

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Catalyst Performance in the N-Alkylation of p-Toluenesulfonamide

The N-alkylation of sulfonamides is a crucial reaction in organic synthesis. p-Toluenesulfonamide is a common model substrate for evaluating and comparing the performance of various catalytic systems. This section compares different metal-based catalysts for the N-alkylation of p-toluenesulfonamide with alcohols, a green alternative to traditional alkylating agents.

Data Presentation: N-Alkylation of p-Toluenesulfonamide

The following table summarizes the performance of different catalysts in the N-alkylation of p-toluenesulfonamide with benzyl alcohol.

Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
<hr/>						
Manganese						
<hr/>						
Mn(I) PNP pincer (5 mol%)	K ₂ CO ₃ (10 mol%)	Xylenes	150	24	86 (isolated)	[1][2]
<hr/>						
MnO ₂	-	Solvent-free	-	-	-	[3]
<hr/>						
Copper						
<hr/>						
Cu(OAc) ₂	K ₂ CO ₃	-	-	-	~90 (conversion)	[4]
<hr/>						
CuCl ₂	K ₂ CO ₃	-	-	-	~90 (conversion)	[4]
<hr/>						
CuBr ₂	K ₂ CO ₃	-	-	-	~90 (conversion)	[4]
<hr/>						
Iridium						
<hr/>						
[Cp*IrCl ₂] ₂ (0.05-1.5 mol%)	t-BuOK	-	-	-	Good to Excellent	[5]
<hr/>						
Ruthenium						
<hr/>						
[Ru(p-cymene)Cl ₂] ₂ /dppf or DPEphos	-	-	-	-	-	[6]
<hr/>						
Nickel						
<hr/>						

Ni(0)-diphosphine	-	Neat	-	-	Moderate to High	[7]
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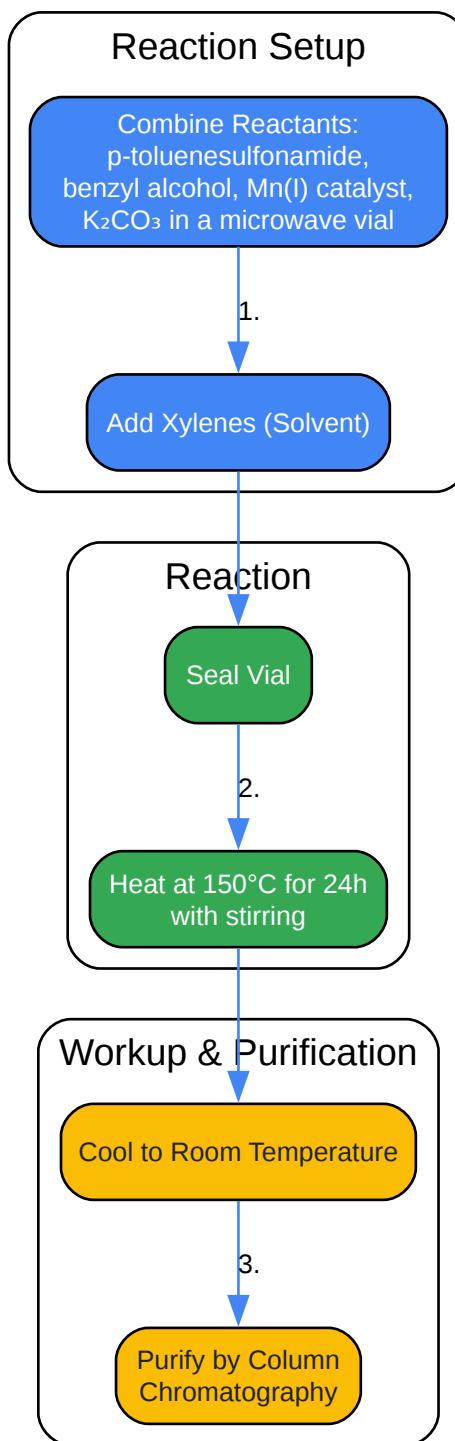
Experimental Protocols: N-Alkylation

Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide:[1][2]

- To an oven-dried 10 mL microwave vial, add p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and K_2CO_3 (0.1 mmol, 10 mol%).
- Add xylenes to achieve a 1 M concentration of the sulfonamide.
- Seal the vial with an aluminum crimp cap.
- Heat the reaction mixture at 150 °C for 24 hours with magnetic stirring.
- After cooling to room temperature, the product can be purified by column chromatography on silica gel.

Mandatory Visualization: N-Alkylation Workflow

Experimental Workflow for Manganese-Catalyzed N-Alkylation

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Caption: Workflow for Mn-catalyzed N-alkylation.

p-Toluenesulfonic Acid (p-TSA) as a Catalyst for Esterification

p-Toluenesulfonic acid is a strong organic acid that is widely used as a catalyst in organic synthesis, particularly for esterification reactions. It is appreciated for being an easily handleable, crystalline solid.

Data Presentation: p-TSA Catalyzed Esterification

The following table provides examples of the performance of p-TSA in various esterification reactions.

Carboxylic Acid	Alcohol	Catalyst Loading	Conditions	Yield (%)	Reference
Caffeic Acid	Methanol	-	-	High	[8]
Fatty Acids	Ethanol/Methanol	2.0 mmol	Ultrasound, 25°C, 20 min	Good	[9]
Acetic Acid	Ethylene Glycol Butyl Ether	3%	Reflux, 60 min	97.23 (conversion)	[10]
Various	Various	Catalytic	-	Good	[11][12]
Pentaerythritol	Fatty Acids	Catalytic	Toluene, 160°C, 5h	87-90	[13][14]

Experimental Protocols: Esterification

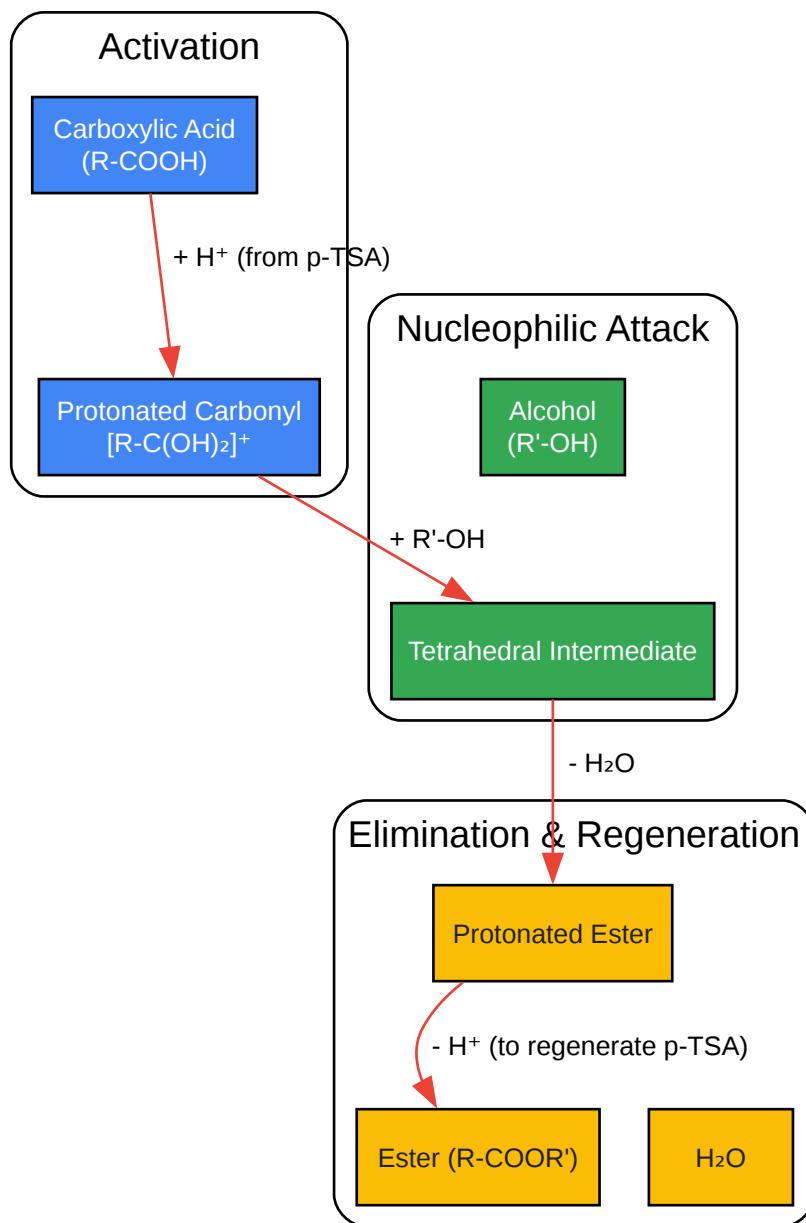
General Procedure for Fischer Esterification using p-TSA:[15]

- In a round-bottom flask, combine the carboxylic acid, the alcohol (can be used in excess as the solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (1-5 mol%).
- If the alcohol is not the solvent, add an anhydrous solvent like toluene and assemble a Dean-Stark trap with a reflux condenser.

- Heat the mixture to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once complete, cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified if necessary.

Mandatory Visualization: p-TSA Catalysis Pathway

Catalytic Cycle of p-TSA in Fischer Esterification

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Caption: p-TSA's role in Fischer esterification.

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